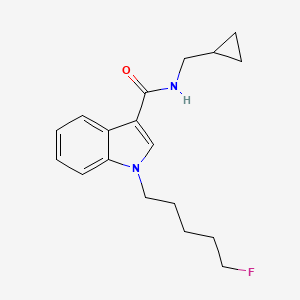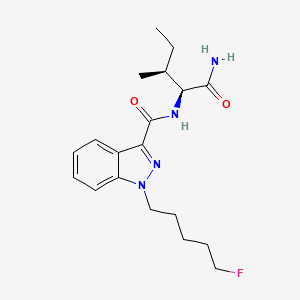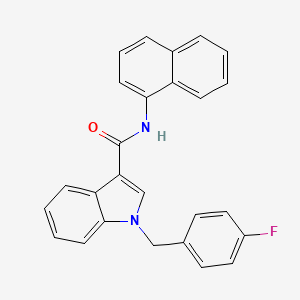
MitoP-d15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MitoP-d15 is intended for use as an internal standard for the quantification of MitoP by GC- or LC-MS. MitoP is a phenol product produced by the reaction of H2O2 with the ratiometric mass spectrometry probe MitoB. MitoB contains a triphenylphosphonium cation component that drives its accumulation in mitochondria where its arylboronic moiety selectively reacts with H2O2 to produce MitoP. Quantifying the MitoP/MitoB ratio by LC-MS/MS reflects the mitochondrial matrix H2O2 concentration.
Applications De Recherche Scientifique
Mitochondrial Targeting and Hydrogen Peroxide Detection
- MitoP-d15, when used with MitoB, facilitates the detection and quantification of hydrogen peroxide in mitochondria within living organisms. This is achieved by the conversion of MitoB into MitoP by hydrogen peroxide in the mitochondrial matrix. The concentration of hydrogen peroxide is determined from the MitoP to MitoB ratio, using mass spectrometry with d15-MitoP and d15-MitoB as standards. This method plays a crucial role in understanding oxidative damage related to aging, cardiovascular diseases, neurodegeneration, and cancer (Cairns, McQuaker, Murphy, & Hartley, 2015) (Cairns, McQuaker, Murphy, & Hartley, 2021).
Mitochondrial Proteome Database (MITOP) Update
- While not directly about this compound, the MITOP database provides comprehensive genetic and functional information on mitochondrial-encoded proteins and genes across several species. This database is instrumental in researching mitochondrial functions and disorders, potentially intersecting with studies involving this compound (Scharfe et al., 2000) (Scharfe et al., 1999).
Visualization of Mitochondria
- This compound-related studies also involve the development of profluorescent probes like MitoP-2 and MitoP-3 for mitochondrial imaging. These probes are activated under the action of the nitroreductase (NTR) enzyme, enabling precise staining of mitochondrial compartments in cellular experiments under normoxic conditions (Filho, Dao, Martin, & Benhida, 2020).
Role in Cancer Cell Death and Treatment
- Studies have shown that targeting mitochondria with compounds like this compound can lead to the destruction of cancer cells via mechanisms like excessive mitophagy/autophagy-driven energy depletion. This approach is significant in understanding and developing new cancer therapies (Zhu et al., 2019).
Propriétés
Formule moléculaire |
C25H7D15OP · Br |
|---|---|
Poids moléculaire |
464.4 |
InChI |
InChI=1S/C25H21OP.BrH/c26-22-12-10-11-21(19-22)20-27(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19H,20H2;1H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,13D,14D,15D,16D,17D,18D; |
Clé InChI |
SVALDZORJHFRCU-CORGUAOTSA-N |
SMILES |
OC1=CC=CC(C[P+](C2=C([2H])C([2H])=C([2H])C([2H])=C2[2H])(C3=C([2H])C([2H])=C([2H])C([2H])=C3[2H])C4=C([2H])C([2H])=C([2H])C([2H])=C4[2H])=C1.[Br-] |
Synonymes |
MitoPhenol-d15 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





